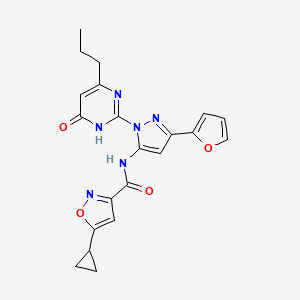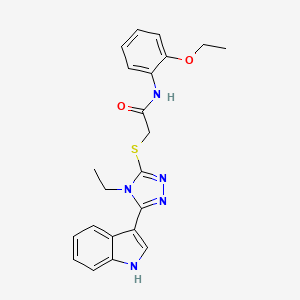
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane is a complex organic compound that features both an imidazole ring and an azepane ring The imidazole ring is known for its presence in many biologically active molecules, while the azepane ring is a seven-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the imidazole ring followed by the introduction of the sulfonyl group and the azepane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The imidazole and azepane rings can undergo substitution reactions where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential drug candidate.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
作用机制
The mechanism of action of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The azepane ring provides structural flexibility, allowing the compound to adopt different conformations and interact with various biological targets.
相似化合物的比较
Similar Compounds
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane: Similar structure but with a different ring system.
(1,2-Dimethyl-1H-imidazol-4-yl)methylamine: Contains the imidazole ring but lacks the azepane ring.
Uniqueness
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane is unique due to the combination of the imidazole and azepane rings, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
属性
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-3-phenylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-14-18-17(13-19(14)2)23(21,22)20-11-7-6-10-16(12-20)15-8-4-3-5-9-15/h3-5,8-9,13,16H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFQGFLUCKPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-Chlorophenyl)-2-{[5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2887758.png)
![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)

![N-(3,4-dimethylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2887767.png)







![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2887781.png)
